Procyanidin B2
Overview
Description
Procyanidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds found abundantly in various plants. These compounds are known for their antioxidant properties and are commonly found in foods such as grapes, apples, blueberries, and cocoa. This compound, in particular, has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin B2 can be synthesized through various methods, including the use of flavan-3-ols such as catechin and epicatechin. The synthesis often involves oxidative coupling reactions under controlled conditions. Common solvents used in these reactions include methanol, ethanol, and acetone .
Industrial Production Methods: Industrial production of proanthocyanidin B2 typically involves the extraction from natural sources. The extraction process often uses solvents like methanol, ethanol, or water, and may involve techniques such as chromatography for purification . The use of Sephadex LH-20 and Sephadex LH-60 columns is common for isolating pure oligomeric proanthocyanidins .
Chemical Reactions Analysis
Types of Reactions: Procyanidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted into proanthocyanidin A2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions .
Common Reagents and Conditions: Common reagents used in the reactions of proanthocyanidin B2 include oxidizing agents like 1,1-diphenyl-2-picrylhydrazyl and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various metabolites such as methylation, sulfation, and hydroxylation products. These metabolites have been identified in studies involving the metabolism of proanthocyanidin B2 in biological systems .
Scientific Research Applications
Procyanidin B2 has a wide range of scientific research applications:
Chemistry: In chemistry, proanthocyanidin B2 is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used in the study of polymeric materials and their interactions with other compounds .
Biology: In biological research, proanthocyanidin B2 is investigated for its role in cellular signaling pathways and its effects on gene expression. It has been shown to regulate the activity of proteins such as Sirt1 and Sirt3, which are involved in inflammatory responses .
Medicine: In medicine, proanthocyanidin B2 is explored for its potential therapeutic effects, including its ability to suppress tumor growth by restoring PTEN protein expression and reducing methylation in the PTEN gene promoter region . It is also studied for its cardioprotective and neuroprotective effects .
Industry: In the industrial sector, proanthocyanidin B2 is used in the development of functional foods and nutraceuticals due to its health-promoting properties. It is also utilized in the formulation of cosmetics and skincare products for its antioxidant and anti-inflammatory effects .
Mechanism of Action
Procyanidin B2 exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates cellular signaling pathways, including the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis, which enhances the antioxidant system . Additionally, proanthocyanidin B2 regulates gene expression by influencing the activity of transcription factors and enzymes involved in inflammation and cell survival .
Comparison with Similar Compounds
- Catechin
- Epicatechin
- Epicatechin gallate
- Proanthocyanidin A2
These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935146 | |
Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15514-06-4, 35356-34-4, 71328-22-8, 121842-80-6 | |
Record name | Procyanidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015514064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidol oligomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071328228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143099 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71328-22-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ent-Epicatechin(4alpha->8)catechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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